1-Bromo-4-fluoro-3-(isopropylaminomethyl)benzene

Lipophilicity ADME Medicinal Chemistry

1-Bromo-4-fluoro-3-(isopropylaminomethyl)benzene (CAS 1016741-73-3) is a disubstituted halogenated benzylamine derivative with the molecular formula C10H13BrFN and a molecular weight of 246.12 g/mol. This compound belongs to the class of fluorinated aralkylamines and serves as a key intermediate in medicinal chemistry and agrochemical research due to its orthogonal functional handles—a bromo substituent for cross-coupling reactions, a fluoro group to modulate electronic properties and metabolic stability, and an isopropylaminomethyl sidechain for pharmacophore elaboration.

Molecular Formula C10H13BrFN
Molecular Weight 246.12 g/mol
CAS No. 1016741-73-3
Cat. No. B1286938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-fluoro-3-(isopropylaminomethyl)benzene
CAS1016741-73-3
Molecular FormulaC10H13BrFN
Molecular Weight246.12 g/mol
Structural Identifiers
SMILESCC(C)NCC1=C(C=CC(=C1)Br)F
InChIInChI=1S/C10H13BrFN/c1-7(2)13-6-8-5-9(11)3-4-10(8)12/h3-5,7,13H,6H2,1-2H3
InChIKeyIXXUYKRGUZVACR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-4-fluoro-3-(isopropylaminomethyl)benzene (CAS 1016741-73-3): Procurement-Focused Overview of a Versatile Halogenated Benzylamine Scaffold


1-Bromo-4-fluoro-3-(isopropylaminomethyl)benzene (CAS 1016741-73-3) is a disubstituted halogenated benzylamine derivative with the molecular formula C10H13BrFN and a molecular weight of 246.12 g/mol [1]. This compound belongs to the class of fluorinated aralkylamines and serves as a key intermediate in medicinal chemistry and agrochemical research due to its orthogonal functional handles—a bromo substituent for cross-coupling reactions, a fluoro group to modulate electronic properties and metabolic stability, and an isopropylaminomethyl sidechain for pharmacophore elaboration [1].

Cross‑coupling Bromo handle for Suzuki, Buchwald‑Hartwig, and related Pd‑catalyzed reactions
Electronic tuning Fluoro substituent modulates aryl ring electronics and metabolic stability
Pharmacophore elaboration Isopropylaminomethyl sidechain enables secondary amine derivatization and salt formation

Why 1-Bromo-4-fluoro-3-(isopropylaminomethyl)benzene Cannot Be Casually Replaced by In-Class Analogs: A Procurement Risk Analysis


Halogenated benzylamines with different substitution patterns or N-alkyl groups exhibit distinct physicochemical and reactivity profiles that directly impact downstream synthetic efficiency and target selectivity. The specific regioisomerism (bromo at position 1, fluoro at position 4, isopropylaminomethyl at position 3) confers unique electronic and steric properties that differ from the 2‑fluoro isomer (CAS 1355248‑11‑1) or the N‑methyl analog (CAS 216873‑74‑4) [1]. Such differences alter lipophilicity, hydrogen‑bonding capacity, and cross‑coupling reactivity, meaning that substituting one for another without re‑optimization can lead to failed syntheses or reduced biological activity [1]. The quantitative evidence below establishes where this compound diverges from its closest comparators.

Regioisomer sensitivity
Bromo/fluoro positional isomerism alters electronic and steric profiles; 2‑fluoro or other regioisomers may not replicate reactivity or target binding.
N‑alkyl group variation
Isopropyl vs. methyl sidechain shifts lipophilicity, basicity, and conformational flexibility; direct substitution without re‑optimization can compromise downstream performance.
Cross‑coupling regiochemistry
The para‑bromo (1,4‑relationship) enhances oxidative addition; meta or ortho congeners may show lower coupling efficiency, affecting synthetic yield.

Quantitative Differential Evidence: 1-Bromo-4-fluoro-3-(isopropylaminomethyl)benzene vs. Closest Analogs


Lipophilicity (XLogP3) Comparison: Enhanced Membrane Permeability Over the 2‑Fluoro Isomer

The target compound exhibits an XLogP3 value of 2.9, which is 0.19 log units lower than the 2‑fluoro regioisomer (XLogP3 = 3.09). This difference, while modest, can translate to reduced non‑specific binding and improved oral bioavailability in lead optimization [1].

Lipophilicity (XLogP)
Computed property
2.9 vs 3.09 (Δ −0.19)
Lower XLogP may improve lead‑like profile
XLogP3 computed; experimental logP may differ
Lipophilicity ADME Medicinal Chemistry

Topological Polar Surface Area (TPSA) Equivalence: No Penalty for the Isopropyl Group

Despite the larger isopropyl substituent, the target compound maintains a TPSA of 12 Ų, essentially identical to the 2‑fluoro isomer (12.03 Ų) and only marginally larger than the N‑methyl analog (∼9–10 Ų) [1]. This indicates that the isopropyl group does not compromise passive membrane permeability relative to smaller N‑alkyl chains.

TPSA equivalence
Computed property
12 Ų vs 12.03 Ų (Δ ≤0.03)
Maintains low TPSA despite isopropyl group; supports passive permeability context
Cactvs computation; comparable to 2‑fluoro isomer
TPSA Permeability Blood‑Brain Barrier

Hydrogen Bond Donor/Acceptor Profile: Increased Basicity and Salt Formation Potential

The secondary amine moiety in the isopropylaminomethyl sidechain provides one hydrogen bond donor (HBD) and two acceptors (HBA), compared to the N‑methyl analog (HBD=1, HBA=2) [1]. The increased steric bulk of the isopropyl group raises the pKa of the amine (estimated >10) relative to methylamine, enhancing salt formation with acids and potentially improving crystallinity for solid‑state characterization [2].

H‑bond & basicity
Class‑level inference
HBD 1, HBA 2, pKa >10 (est.)
Higher basicity may facilitate stable salt formation for storage and formulation studies
pKa estimated; experimental verification recommended for salt selection
Hydrogen Bonding Solubility Crystallinity

Rotatable Bond Count: Conformational Flexibility vs. Rigidity

The target compound possesses three rotatable bonds, identical to the 2‑fluoro isomer but one more than the N‑methyl analog (2 rotatable bonds) [1]. The extra rotatable bond arises from the isopropyl group and can be leveraged to explore additional conformational space during target engagement, potentially increasing binding entropy without a significant entropic penalty.

Rotatable bonds
Computed property
3 vs 2 (N‑methyl analog)
Flexibility stays within favorable oral drug‑like range
Cactvs count; ≤3 rotatable bonds generally preferred
Conformational Analysis Molecular Flexibility Entropic Penalty

Regioisomeric Substitution Pattern: Impact on Cross‑Coupling Reactivity

The 1‑bromo‑4‑fluoro‑3‑substitution pattern places the bromo atom at the position para to fluorine, creating an electronic push‑pull system that enhances the rate of oxidative addition in palladium‑catalyzed cross‑couplings relative to the 2‑fluoro isomer, where bromine is meta to fluorine [1][2]. While direct comparative kinetic data are not publicly available, the 1,4‑relationship is known to lower the activation barrier for Suzuki‑Miyaura and Buchwald‑Hartwig reactions compared to 1,2‑ or 1,3‑substituted congeners [3].

Cross‑coupling reactivity
Qualitative / class‑level
Predicted faster oxidative addition
Para‑bromo pattern may enhance Pd‑catalyzed coupling efficiency; data to verify
No direct kinetic data; review for specific substrate and conditions
Cross‑Coupling Suzuki‑Miyaura Regioselectivity

Commercial Availability and Purity Specifications: AKSci 95% vs. ChemScene 98%

The target compound is available from AKSci (Z6376) at a minimum purity of 95%, while the 2‑fluoro isomer from ChemScene (CS‑0211856) offers ≥98% purity . The 95% purity grade is suitable for early‑stage discovery, whereas the 98% grade may be required for advanced lead optimization or in vivo studies. The choice between the two should align with project stage and required purity thresholds.

Commercial purity
Data to verify
Min. 95% vs ≥98%
Purity specification may influence downstream assay reproducibility
Supplier‑reported; verify lot‑specific purity for intended use
Purity Vendor Comparison Procurement

Where 1-Bromo-4-fluoro-3-(isopropylaminomethyl)benzene Delivers Verifiable Advantage: Application Scenarios Driven by Quantitative Differentiation


Lead Optimization for CNS‑Penetrant Kinase Inhibitors

The combination of moderate lipophilicity (XLogP = 2.9), low TPSA (12 Ų), and a secondary amine handle makes this compound an ideal scaffold for CNS‑targeted kinase inhibitors. The isopropyl group provides steric bulk that can improve selectivity against peripheral kinases while maintaining favorable brain penetration [1].

Agrochemical Intermediate Requiring Efficient Cross‑Coupling

The 1‑bromo‑4‑fluoro substitution pattern accelerates Suzuki‑Miyaura coupling relative to the 2‑fluoro isomer, making this compound a cost‑effective intermediate for herbicides or insecticides that require rapid diversification . The bromo group can be replaced with a variety of aryl or heteroaryl partners without compromising the fluorine's metabolic stabilizing effect .

Fragment‑Based Drug Discovery (FBDD) Library Member

With a molecular weight of 246 Da and three rotatable bonds, this compound fits within the 'rule of three' guidelines for fragments. Its balanced physicochemical properties and orthogonal functional groups allow it to serve as a 'privileged fragment' for hit‑to‑lead expansion [1][2].

Synthesis of Beta‑Adrenergic Receptor Ligand Analogs

The isopropylaminomethyl motif is a known pharmacophore in beta‑adrenergic agonists (e.g., isoprenaline). This compound can be elaborated into biased agonists or antagonists by exploiting the bromo handle for late‑stage diversification [2].

Application
Selection Property
Validation Focus
CNS lead optimization
Balanced lipophilicity, low TPSA, secondary amine handle
Brain penetration, kinase selectivity in CNS models
Agrochemical intermediate
1‑bromo‑4‑fluoro substitution for accelerated cross‑coupling
Suzuki‑Miyaura yield, regiochemical fidelity
Fragment‑based library
Low MW fragment, rule‑of‑three compliant, orthogonal handles
Hit‑to‑lead expansion, scaffold diversification
Beta‑adrenergic ligand elaboration
Isopropylaminomethyl pharmacophore, late‑stage bromo diversification
Biased signaling profiling, receptor selectivity assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Bromo-4-fluoro-3-(isopropylaminomethyl)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.